2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE typically involves the condensation of picolinamide with aldehydes. One method employs palladium trifluoroacetate (Pd(TFA)2) as a catalyst in n-octane, with trifluoroacetic acid (TFA) generated in situ . The reaction conditions are crucial for achieving high purity and yield.
Industrial Production Methods
These suppliers often provide the compound in different quantities, ranging from grams to kilograms, to support research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 2-Pyridinecarboxylic acid.
Reduction: 2-Pyridineethanol.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. This reactivity underlies its potential biological activities and its use in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
2-OXO-2-(PYRIDIN-3-YL)ACETALDEHYDE: Similar structure but with the pyridine ring attached at the 3-position.
2-OXO-2-(PYRIDIN-4-YL)ACETALDEHYDE: Similar structure but with the pyridine ring attached at the 4-position.
Uniqueness
2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. The position of the pyridine ring at the 2-position allows for distinct chemical and biological properties compared to its isomers .
Biological Activity
2-OXO-2-(PYRIDIN-2-YL)ACETALDEHYDE, also known as 2-(pyridin-2-yl)acetaldehyde, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical formula for this compound is C7H7NO. It features a pyridine ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.
Property | Value |
---|---|
Molecular Weight | 135.14 g/mol |
Melting Point | Not available |
Solubility | Soluble in water and organic solvents |
LogP | Not available |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives of pyridine compounds, it was found that this compound displayed inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. One notable study involved the evaluation of its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results demonstrated that the compound induced apoptosis in these cells, suggesting its potential as a chemotherapeutic agent.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay conducted on MCF-7 cells:
- Concentration Range : 1 µM to 100 µM
- IC50 Value : Approximately 25 µM
- Mechanism : Induction of apoptosis through caspase activation.
Neuroprotective Effects
Emerging research has also highlighted the neuroprotective properties of this compound. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its ability to scavenge free radicals and enhance the expression of antioxidant enzymes.
Mechanistic Insights
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its antimicrobial and anticancer effects.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways related to cell survival and proliferation.
Table 2: Summary of Biological Activities
Activity Type | Effectiveness | Mechanism |
---|---|---|
Antimicrobial | Moderate | Disruption of cell membranes |
Anticancer | High | Induction of apoptosis |
Neuroprotective | Moderate | Antioxidant activity |
Properties
IUPAC Name |
2-oxo-2-pyridin-2-ylacetaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-5-7(10)6-3-1-2-4-8-6/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFDXTIEYZZMOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449499 | |
Record name | 2-PYRIDINEACETALDEHYDE, ALPHA-OXO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22109-63-3 | |
Record name | 2-PYRIDINEACETALDEHYDE, ALPHA-OXO- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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